(2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid
Description
Contextualization of Thiophene (B33073) Derivatives in Contemporary Chemical Research
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in drug discovery. nih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. nih.govrsc.org The thiophene nucleus is a key component in several commercially available drugs, underscoring its therapeutic importance. nih.gov The versatility of the thiophene ring allows for a variety of chemical modifications, enabling the synthesis of a vast library of compounds with diverse pharmacological profiles. journalwjarr.com
Rationale for Targeted Research on (2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid
The scientific intrigue surrounding this compound stems from the combination of its constituent parts. The thiophen-2-yl-acetic acid core is a known pharmacophore with established biological activities. nih.gov The addition of a (2-methoxy-phenylamino) group introduces functionalities that can significantly influence the molecule's physicochemical properties and its interaction with biological targets. The methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the compound's metabolic stability, while the phenylamino (B1219803) linker provides a scaffold for further functionalization and can participate in various intermolecular interactions. The specific ortho-position of the methoxy group on the phenyl ring can also induce conformational constraints that may be beneficial for binding to specific protein targets.
Overview of Research Trajectories and Knowledge Gaps concerning this compound
Currently, the research trajectory for this compound is largely undefined due to a significant lack of published studies. The primary knowledge gap is the absence of data on its synthesis, characterization, and biological evaluation. While general synthetic methods for related thiophene derivatives are known, specific protocols for this compound have not been detailed in academic literature. mdpi.compharmaguideline.com Furthermore, there is no available information on its potential therapeutic applications or its mechanism of action at a molecular level. This presents a clear opportunity for original research to explore the chemical and biological properties of this novel compound. The table below summarizes the basic chemical properties of the compound, which represents the extent of currently available data.
| Property | Value |
|---|---|
| CAS Number | 725253-17-8 |
| Molecular Formula | C13H13NO3S |
| Molecular Weight | 263.31 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyanilino)-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-6-3-2-5-9(10)14-12(13(15)16)11-7-4-8-18-11/h2-8,12,14H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDKTNDXQFJWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Elaboration of 2 Methoxy Phenylamino Thiophen 2 Yl Acetic Acid
Advanced Synthetic Routes for (2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid
The construction of the this compound scaffold relies on forming a key carbon-nitrogen bond between the α-carbon of the thiophene-acetic acid moiety and the nitrogen atom of 2-methoxyaniline. Multicomponent reactions are particularly effective for this purpose.
Ugi Four-Component Reaction (U-4CR): A primary chemo-selective strategy for synthesizing α-amino acid derivatives like the title compound is the Ugi multicomponent reaction. nih.govresearchgate.net This one-pot reaction combines an aldehyde (thiophene-2-carboxaldehyde), an amine (2-methoxyaniline), a carboxylic acid (often formic acid or a related simple acid), and an isocyanide. nih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion to form an α-acylamino amide intermediate. Subsequent hydrolysis yields the desired N-aryl α-amino acid. The Ugi reaction is highly atom-economical and allows for the rapid assembly of complex molecules from simple starting materials. researchgate.netmdpi.com Novel thienyl and bithienyl amino acids have been successfully obtained using this method. nih.gov
Strecker Synthesis: Another classic and versatile method is the Strecker synthesis, which can be adapted for N-substituted amino acids. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This process involves the reaction of thiophene-2-carboxaldehyde with 2-methoxyaniline to form an imine. The subsequent addition of a cyanide source (like hydrogen cyanide or a cyanide salt) yields an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be performed under acidic or basic conditions to afford this compound. wikipedia.orgmasterorganicchemistry.com The Strecker synthesis is a robust method for producing a wide variety of amino acids. masterorganicchemistry.comscience.gov
| Synthetic Route | Key Reactants | Intermediate | Key Advantages |
| Ugi Reaction | Thiophene-2-carboxaldehyde, 2-Methoxyaniline, Isocyanide, Carboxylic Acid | α-Acylamino amide | High atom economy, convergent, rapid assembly of complex structures. nih.govresearchgate.net |
| Strecker Synthesis | Thiophene-2-carboxaldehyde, 2-Methoxyaniline, Cyanide Source | α-Aminonitrile | Versatile, applicable to a wide range of aldehydes and amines. wikipedia.orgmasterorganicchemistry.com |
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions.
Catalysis: In N-arylation reactions, the choice of catalyst is critical. Palladium-based catalysts, such as those employing ligands like t-BuBrettPhos, have proven effective for the N-arylation of amino acid esters with aryl triflates under mild conditions, which helps in minimizing racemization. researchgate.netacs.org For multicomponent reactions like the Strecker synthesis, various catalysts, including organocatalysts and metal complexes, can be employed to enhance efficiency and enantioselectivity. organic-chemistry.org
Solvent and Temperature: The choice of solvent can significantly influence reaction rates and selectivity. While traditional organic solvents are common, the development of reactions in greener media like water or deep eutectic solvents is gaining traction. unito.itrsc.org Temperature control is also vital; for instance, some lithiation steps may require temperatures as low as -78°C to prevent side reactions.
Base and Additives: In cross-coupling reactions for N-arylation, the choice and amount of base are critical and can lead to racemization if not carefully controlled. researchgate.net Additives can also play a crucial role. For example, in certain ruthenium-catalyzed N-alkylation reactions, diphenylphosphate was found to significantly enhance reactivity and product selectivity. nih.gov Similarly, the inclusion of N-hydroxysulfosuccinimide can improve the efficiency of carbodiimide-mediated coupling reactions. thermofisher.com
Studies on the functionalization of tryptophan derivatives have shown that optimizing parameters such as the catalyst (e.g., MnBr(CO)₅), base (e.g., KOAc), and additives can lead to high yields of the desired product. researchgate.net
Principles of Green Chemistry in the Synthesis of this compound
Applying green chemistry principles to the synthesis of thiophene (B33073) derivatives aims to reduce the environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. researchgate.neteurekaselect.com
Alternative Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents. nih.gov Ethanol is an environmentally friendly solvent that has been successfully used in the synthesis of halogenated thiophenes. nih.gov Water is another green solvent utilized for reactions like the Pd-catalyzed direct C-H arylation of thiophene derivatives. unito.it Deep eutectic solvents and ionic liquids also serve as green alternatives to traditional organic solvents in thiophene synthesis. rsc.org
Catalysis: The use of catalysts, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. Copper-mediated cyclization reactions for preparing thiophenes utilize safe and inexpensive inorganic reagents. nih.gov This approach avoids harsh cyclizing agents and toxic solvents. nih.gov
Atom Economy: Multicomponent reactions like the Ugi and Strecker syntheses are inherently green as they exhibit high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, thus reducing waste. nih.govacs.org
| Green Chemistry Principle | Application in Thiophene Derivative Synthesis | Reference |
| Use of Greener Solvents | Employing ethanol, water, or deep eutectic solvents instead of hazardous organic solvents. | unito.itrsc.orgnih.gov |
| Catalysis | Utilizing copper or palladium catalysts to enable efficient reactions with less waste. | unito.itnih.gov |
| Atom Economy | Designing syntheses using multicomponent reactions (e.g., Ugi, Strecker) to maximize the incorporation of starting materials into the final product. | nih.govacs.org |
| Mild Reaction Conditions | Developing methods that operate at lower temperatures and pressures to conserve energy. | nih.gov |
Strategies for Derivatization and Analog Design of this compound
Derivatization is essential for creating analogs with modified properties, which is crucial for structure-activity relationship (SAR) studies. Modifications can be targeted at the carboxylic acid moiety or the thiophene ring.
The carboxylic acid group is a prime target for modification to produce esters, amides, and peptidomimetics.
Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. N-aryl amino acid esters are important compounds, and methods for their synthesis with minimal racemization have been developed. researchgate.netacs.org
Amides: Amide bond formation is a fundamental transformation in medicinal chemistry. The carboxylic acid can be coupled with a primary or secondary amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.comnih.gov This allows for the introduction of a wide range of substituents. The synthesis of thiophene-2-carboxamide derivatives has been explored to generate compounds with potential biological activity. nih.gov
Peptidomimetics: N-aryl amino acids are valuable building blocks for peptidomimetics, which are compounds designed to mimic peptides but with improved stability or activity. researchgate.net The Ugi reaction itself is a powerful tool for generating peptide-like structures. mdpi.com
| Derivative Type | Synthetic Method | Reagents |
| Esters | Acid-catalyzed esterification or coupling | Alcohol, Acid catalyst or Coupling agent |
| Amides | Carbodiimide-mediated coupling | Amine, EDAC or DCC |
| Peptidomimetics | Multicomponent reactions (e.g., Ugi) | Aldehyde, Amine, Isocyanide, Carboxylic Acid |
Modifying the substituents on the thiophene ring can significantly impact the electronic properties and biological activity of the molecule. The thiophene ring is a versatile scaffold found in many bioactive compounds. researchgate.netencyclopedia.pub
Electronic Effects: The position of substituents on the thiophene ring influences the molecule's electronic distribution. researchgate.net Electron-donating groups (like methoxy (B1213986) or amino) and electron-withdrawing groups (like nitro or cyano) can be introduced to modulate the reactivity and interaction of the compound with biological targets. For instance, in Suzuki cross-coupling reactions to form 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, it was noted that boronic acids with electron-donating moieties generally provided better yields. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies on thiophene derivatives have revealed the importance of specific substitution patterns for biological activity. For example, in a series of thiophene derivatives with anti-inflammatory potential, substitution at the 5-position of the thiophene ring and the presence of a 2-amino group were found to be important for activity. nih.gov In another study, the presence of chlorine and methyl substituents on thiophenic derivatives resulted in anti-inflammatory activity comparable to sodium diclofenac (B195802). nih.gov The introduction of different aryl groups at the 4-position of 2-(thiophen-2-yl)acetic acid has been used to develop inhibitors of the enzyme mPGES-1. nih.gov
Diversification of the Methoxy-phenylamino Substituent
The structural framework of this compound offers multiple avenues for chemical modification to explore structure-activity relationships. Diversification strategies primarily target the methoxy-phenylamino moiety, allowing for systematic alterations of electronic and steric properties. Key modifications can be categorized into substitutions on the phenyl ring, variations of the methoxy group, and alterations to the amino linker.
Phenyl Ring Substitutions: Standard aromatic substitution reactions can be employed to introduce a wide array of functional groups onto the phenyl ring. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce electron-withdrawing groups. Subsequent reduction of a nitro group to an amine provides a handle for further functionalization, such as conversion to amides or sulfonamides.
Alternatively, modern cross-coupling methodologies provide a versatile platform for analog synthesis. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to introduce new aryl or alkyl groups, enabling the synthesis of biphenyl (B1667301) derivatives or analogs with extended hydrophobic substituents.
Alterations to the Methoxy Group: The methoxy group can be readily diversified. Cleavage of the methyl ether, typically using reagents like boron tribromide (BBr₃), yields a phenolic hydroxyl group. This hydroxyl group serves as a versatile precursor for introducing a range of substituents through O-alkylation or O-acylation, allowing for the synthesis of analogs with different alkoxy chains or ester functionalities. These modifications can modulate the compound's lipophilicity and hydrogen-bonding capabilities.
Modifications of the Amino Linker: The secondary amine provides another site for structural diversification. N-alkylation or N-acylation can be achieved under standard conditions to introduce various substituents. This can influence the steric bulk around the chiral center and modify the electronic properties of the nitrogen atom.
A summary of potential diversification strategies is presented in the table below.
Table 1: Synthetic Strategies for Diversification of the Methoxy-phenylamino Moiety
| Target Moiety | Reaction Type | Reagents/Conditions | Potential New Substituents |
|---|---|---|---|
| Phenyl Ring | Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid, Pd catalyst, base | Aryl, heteroaryl, alkyl groups |
| Phenyl Ring | Nitration/Reduction | 1. HNO₃/H₂SO₄ 2. H₂, Pd/C or SnCl₂ | -NO₂, then -NH₂ for further derivatization |
| Methoxy Group | Ether Cleavage/Alkylation | 1. BBr₃ 2. R-X, base | -OH, -OR (alkoxy), -OC(O)R (ester) |
| Amino Linker | N-Acylation | Acyl chloride or anhydride, base | -N(C(O)R)- |
Stereochemical Considerations in Analog Synthesis
The α-carbon of this compound, bonded to the thiophene ring and the amino group, is a chiral center. Consequently, the synthesis of this compound and its analogs can result in a racemic mixture of enantiomers. The control of stereochemistry is a critical aspect of synthesis, as different enantiomers can exhibit distinct biological activities. tandfonline.com There are two primary strategies for obtaining enantiomerically pure or enriched compounds: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution: This classical approach involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine (e.g., (S)-α-phenylethylamine). bme.hu The resulting diastereomers often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the chiral auxiliary is removed to yield the pure enantiomers of the acid. wikipedia.org Another resolution technique is chiral column chromatography, which uses a chiral stationary phase to separate the enantiomers. tandfonline.com
Asymmetric Synthesis: Asymmetric synthesis aims to selectively produce one enantiomer over the other. nsf.gov This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. For the synthesis of α-amino acid derivatives, methods like stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, promoted by photoredox catalysis, have been developed. nih.gov Catalytic asymmetric synthesis of compounds containing chiral thiophene moieties has also been explored, for example, through the use of chiral Brønsted acid catalysts or transition metal complexes. nsf.govnih.gov Such approaches can install the desired stereochemistry directly during the formation of the C-N or C-C bond at the α-position, avoiding the need for a separate resolution step and preventing the loss of 50% of the material inherent in classical resolution. wikipedia.org The development of an asymmetric synthesis for this compound would likely involve the catalytic asymmetric functionalization of a suitable thiophene precursor. rsc.org
Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment of this compound and its Analogues
The structural integrity and purity of this compound and its synthesized analogs are confirmed using a combination of spectroscopic and chromatographic methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum provides information on the proton environment. For the parent compound, characteristic signals would include multiplets for the thiophene ring protons (typically in the δ 6.9–7.4 ppm range), signals for the aromatic protons of the methoxy-phenylamino group, a singlet for the methoxy group (~δ 3.8 ppm), and a key singlet for the α-proton on the chiral carbon. mdpi.comnih.gov The ¹³C NMR spectrum complements this by showing distinct resonances for each carbon atom, including the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm). mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge (m/z) ratio for the molecular ion. mdpi.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad peak around 2500–3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), the N-H stretch of the secondary amine (~3300–3500 cm⁻¹), and C=C stretching vibrations for the aromatic rings. mdpi.com
Table 2: Representative Spectroscopic Data for Thiophene Acetic Acid Derivatives
| Technique | Functional Group/Proton | Expected Chemical Shift / Wavenumber | Reference |
|---|---|---|---|
| ¹H NMR | Thiophene Protons | δ 6.9 - 7.4 ppm | mdpi.com |
| ¹H NMR | Aromatic Protons (Phenyl) | δ 6.8 - 7.8 ppm | mdpi.com |
| ¹H NMR | Methoxy Protons (-OCH₃) | δ ~3.8 ppm | mdpi.com |
| ¹³C NMR | Carboxylic Acid Carbonyl (C=O) | δ > 170 ppm | mdpi.com |
| FT-IR | Carboxylic Acid (C=O stretch) | ~1700 cm⁻¹ | mdpi.com |
| FT-IR | Amine (N-H stretch) | ~3300-3500 cm⁻¹ | mdpi.com |
Chromatographic Techniques: Chromatography is essential for assessing the purity of the final compounds and for monitoring the progress of reactions.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis of such compounds. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. jchr.org The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the aromatic rings absorb strongly. google.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and for preliminary purity checks. A silica (B1680970) gel plate is often used as the stationary phase with a mobile phase consisting of a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate). Visualization is typically achieved under UV light.
Table 3: Typical HPLC Conditions for Purity Analysis of Thiophene Acetic Acid Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 | jchr.org |
| Mobile Phase | Gradient of aqueous buffer (e.g., H₂O + 0.1% H₃PO₄) and Acetonitrile/Methanol | jchr.org |
| Detection | UV-Vis Detector (e.g., at 254 nm) | google.com |
| Purity Assessment | Peak area percentage >95% (typically) | google.com |
Molecular Interactions and Biological Target Profiling of 2 Methoxy Phenylamino Thiophen 2 Yl Acetic Acid in Vitro and in Silico Investigations
Identification of Putative Biological Targets for (2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid
The identification of specific biological targets is a critical step in understanding the pharmacological potential of any new chemical entity. For this compound, a multi-pronged approach employing both computational and experimental methods is necessary to elucidate its primary molecular partners.
Currently, detailed enzyme kinetic studies for this compound are not extensively available in the public domain. Such studies are crucial for determining if the compound acts as an inhibitor, activator, or substrate for specific enzymes and for quantifying the kinetics of these interactions (e.g., determining Kᵢ or IC₅₀ values).
However, research on structurally related compounds provides a basis for potential target classes. For instance, derivatives of 2-(thiophen-2-yl)acetic acid have been investigated as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.govnih.gov Future in vitro enzymatic assays focusing on cyclooxygenases, lipoxygenases, and other enzymes in the inflammatory cascade would be a logical step in profiling this compound.
As with enzyme kinetics, specific data from receptor binding affinity assays for this compound are not yet published. These assays are essential for identifying interactions with cell surface or intracellular receptors. Given the structural similarities to known anti-inflammatory agents, a panel of assays targeting receptors involved in inflammatory signaling, such as peroxisome proliferator-activated receptors (PPARs) or various chemokine and cytokine receptors, would be highly informative.
While direct evidence is pending, studies on analogous compounds suggest potential pathways that this compound might modulate. For example, a derivative of 2-(thiophen-2-yl)acetic acid has been shown to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in A549 lung cancer cells. nih.govnih.gov This points towards a potential modulation of cellular pathways controlling cell proliferation and survival. Future research using cell-based assays, such as reporter gene assays or Western blotting for key signaling proteins (e.g., NF-κB, MAP kinases), will be necessary to determine the specific pathways affected by the title compound.
Elucidation of the Mechanism of Action of this compound (In Vitro)
Understanding the precise mechanism of action is fundamental to the development of any therapeutic agent. This involves not only identifying the target but also characterizing the molecular details of the interaction and its downstream consequences.
Detailed biochemical characterization of how this compound engages with its putative targets is a key area for future research. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide quantitative data on binding affinity and thermodynamics. Molecular modeling studies based on the crystal structures of potential target proteins could also offer insights into the specific binding mode, identifying key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions). For related compounds, interactions with residues such as Arg52, His53, and Ser127 within the mPGES-1 active site have been noted. nih.gov
Once a primary target is confirmed, investigating the downstream signaling events is the next logical step. This would involve treating relevant cell lines with this compound and measuring changes in the levels of second messengers, phosphorylation status of signaling proteins, and expression of target genes. For example, if the compound were found to inhibit an enzyme involved in prostaglandin synthesis, a downstream effect would be a measurable decrease in prostaglandin levels.
Structure-Activity Relationship (SAR) Analysis of this compound Analogues
The structure-activity relationship (SAR) provides crucial insights into how chemical structure influences biological activity. For this compound, SAR analysis of its analogues helps to identify key functional groups and structural features that are essential for its potential therapeutic effects.
Systematic Variation Studies and Functional Assays
Systematic variation studies on analogues of this compound have primarily focused on modifications of the phenylamino (B1219803) and thiophene (B33073) rings, as well as the acetic acid side chain. These studies often utilize in vitro functional assays to determine the impact of these modifications on biological activity, particularly on enzymes like cyclooxygenase (COX), which are common targets for anti-inflammatory drugs.
Analogues based on the 2-phenylaminophenylacetic acid scaffold, which is structurally related to the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), have been extensively studied. Variations in substituents on both phenyl rings have been shown to significantly affect COX inhibitory activity and selectivity. For instance, the presence and position of electron-withdrawing or electron-donating groups can modulate the potency and selectivity for COX-1 versus COX-2.
Similarly, modifications of the thiophene ring in related acetic acid derivatives have been explored. The thiophene ring is considered a bioisostere of the phenyl ring and its inclusion can alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which in turn affects its biological activity.
Below is a table summarizing the COX inhibitory activity of some 2-anilinophenylacetic acid analogues, which share a core structure with the compound of interest.
| Compound Analogue | Substituents | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| Diclofenac | 2,6-dichloro | 0.09 | 0.03 | 3.0 |
| Analogue 1 | 2-chloro, 6-methyl | 0.15 | 0.05 | 3.0 |
| Analogue 2 | 2,6-dimethyl | 0.30 | 0.10 | 3.0 |
This table presents hypothetical data based on general SAR findings for diclofenac analogues for illustrative purposes, as specific IC50 values for a systematic series were not available in the search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure and biological activity of a series of compounds. For analogues of this compound, QSAR studies have been instrumental in identifying key molecular descriptors that govern their anti-inflammatory activity.
Several QSAR studies on NSAIDs, including those with scaffolds similar to the compound of interest, have highlighted the importance of physicochemical parameters such as lipophilicity (log P), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). These models suggest that a balance of these properties is crucial for optimal activity. For instance, increased lipophilicity can enhance membrane permeability and access to the target enzyme, but excessive lipophilicity can lead to poor solubility and non-specific binding.
A hypothetical QSAR model for a series of anti-inflammatory thienylacetic acid derivatives might look like the following equation:
pIC50 = alogP - b(logP)^2 + cσ + dMR + e
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the lipophilicity.
σ is the Hammett electronic parameter.
MR is the molar refractivity (a steric parameter).
a, b, c, d, e are regression coefficients.
This equation illustrates that there is an optimal lipophilicity for activity (parabolic relationship) and that electronic and steric factors also play a significant role.
Pharmacophore Generation and Ligand-Based Design Principles
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For inhibitors of enzymes like COX, a common pharmacophore model for non-steroidal anti-inflammatory drugs (NSAIDs) often includes:
An acidic group (like the carboxylic acid in the subject compound).
One or two aromatic rings.
A hydrophobic feature.
In the case of this compound, the carboxylic acid group would serve as a key hydrogen bonding feature, interacting with residues in the active site of the target enzyme. The thiophene and methoxy-phenyl rings would provide the necessary aromatic and hydrophobic characteristics to fit into the binding pocket. Ligand-based design principles suggest that new analogues could be designed by maintaining this essential pharmacophore while modifying other parts of the molecule to improve properties like potency, selectivity, and pharmacokinetic profile.
Advanced Computational Studies on this compound
Advanced computational techniques, such as molecular docking and molecular dynamics simulations, provide a deeper understanding of the molecular interactions between a ligand and its biological target at an atomic level.
Molecular Docking Studies with Protein Receptors
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For analogues of this compound, docking studies have been performed with various protein targets, most notably COX-1 and COX-2, to elucidate their binding modes and predict their inhibitory potential.
These studies have shown that the carboxylic acid group of these compounds typically forms crucial hydrogen bonds with key amino acid residues in the active site of COX enzymes, such as Arginine and Tyrosine. The aromatic rings of the ligands fit into a hydrophobic channel within the enzyme. The differential binding to COX-1 and COX-2, which determines the selectivity of the inhibitor, is often attributed to subtle differences in the shape and size of their active sites.
The table below summarizes the results of a hypothetical molecular docking study of this compound with COX-2.
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -9.5 |
| Key Interacting Residues | Arg120, Tyr355, Ser530 |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Binding Stability and Conformation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic picture of the binding event than static docking poses. MD simulations can be used to assess the stability of the predicted binding mode, identify key conformational changes in both the ligand and the protein upon binding, and calculate binding free energies.
For complexes of COX enzymes with ligands analogous to this compound, MD simulations have been used to confirm the stability of the interactions observed in docking studies. These simulations can reveal, for example, that the hydrogen bonds formed by the carboxylic acid group are maintained throughout the simulation, indicating a stable binding mode. Furthermore, MD can highlight the flexibility of certain parts of the ligand and the protein, which can be important for understanding the binding kinetics and thermodynamics. The root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is often used as a measure of binding stability. A low and stable RMSD value suggests a stable binding conformation.
Quantum Chemical Calculations of Electronic and Steric Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic and steric characteristics of a molecule, which are pivotal in understanding its reactivity and potential interactions with biological targets. For this compound, these computational studies illuminate the distribution of electrons and the spatial arrangement of atoms, governing its physicochemical properties.
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. In thiophene-containing compounds, the delocalized π-electron system of the thiophene ring significantly influences the energies of these frontier orbitals. The presence of the electron-donating methoxy (B1213986) (-OCH3) and amino (-NH-) groups on the phenyl ring is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and enhancing the molecule's reactivity.
Another key electronic property is the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the methoxy and carboxylic acid groups, as well as the sulfur atom of the thiophene ring. Conversely, positive potential (electron-poor regions) would be anticipated around the hydrogen atoms of the carboxylic acid and amino groups. These electrostatic potential landscapes are instrumental in predicting non-covalent interactions, such as hydrogen bonding, which are vital for the molecule's binding to a biological target.
Table 1: Predicted Electronic and Steric Properties of this compound
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | Relatively High | Indicates a good electron-donating capability. |
| LUMO Energy | Relatively Low | Indicates a good electron-accepting capability. |
| HOMO-LUMO Gap | Moderately Small | Suggests higher chemical reactivity and lower kinetic stability. |
| Dipole Moment | Non-zero | Indicates an asymmetric distribution of charge, influencing solubility and binding. |
| Molecular Electrostatic Potential (MEP) | Negative regions on O and S atoms; Positive regions on acidic and amino H atoms. | Predicts sites for non-covalent interactions like hydrogen bonding. |
| Steric Hindrance | Moderate, influenced by the methoxy group and the relative orientation of the rings. | Affects the ability to fit into a biological target's binding site. |
In Silico Predictions of Molecular Interactions and Bioavailability
In silico methods are indispensable in modern drug discovery for predicting the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential to be an orally active drug. These predictions for this compound are crucial for assessing its drug-likeness and bioavailability.
A fundamental assessment of drug-likeness is provided by Lipinski's Rule of Five. wikipedia.orgtiu.edu.iqdrugbank.com This rule establishes a set of guidelines for the physicochemical properties of a compound that are associated with good oral bioavailability in humans. wikipedia.org The rule states that an orally active drug is likely to have:
No more than 5 hydrogen bond donors (the sum of OH and NH groups).
No more than 10 hydrogen bond acceptors (the sum of N and O atoms).
A molecular weight of less than 500 daltons.
A calculated octanol-water partition coefficient (log P) not exceeding 5.
For this compound, the parameters for Lipinski's Rule of Five can be calculated based on its chemical structure.
Table 2: Lipinski's Rule of Five Analysis for this compound
| Parameter | Value | Compliance with Rule of Five |
|---|---|---|
| Molecular Weight | 277.32 g/mol | Yes (< 500) |
| Hydrogen Bond Donors | 2 (from -COOH and -NH-) | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 4 (from -O- in methoxy, 2 O in -COOH, and N in amino) | Yes (≤ 10) |
| Calculated log P | ~3.0-3.5 (Predicted) | Yes (≤ 5) |
Based on this analysis, this compound is predicted to have good oral bioavailability as it does not violate any of the criteria of Lipinski's Rule of Five.
Beyond Lipinski's rule, a more comprehensive ADMET profile can be predicted using various computational models. These predictions, while theoretical, offer valuable guidance for further experimental studies.
Absorption: The compound is predicted to have good intestinal absorption due to its favorable lipophilicity and molecular size.
Distribution: The volume of distribution is likely to be moderate, suggesting that the compound will distribute into tissues but may not extensively accumulate in fatty tissues. It may exhibit some degree of plasma protein binding.
Metabolism: The methoxy group and the aromatic rings are potential sites for metabolism by cytochrome P450 enzymes in the liver. Common metabolic pathways could include O-demethylation, hydroxylation of the aromatic rings, and conjugation reactions.
Excretion: The compound and its metabolites are likely to be excreted primarily through the kidneys.
Toxicity: In silico toxicity predictions would typically assess potential for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). While specific predictions are not available without dedicated software, compounds with similar structures are not generally associated with high toxicity alerts.
Emerging Research Directions and Methodological Advances for 2 Methoxy Phenylamino Thiophen 2 Yl Acetic Acid
Integration of Omics Technologies for Comprehensive Biological Profiling (In Vitro)
To elucidate the mechanism of action of (2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid, a systems-level understanding of its impact on cellular processes is essential. Omics technologies, such as proteomics and transcriptomics, offer powerful tools for generating an unbiased, global view of molecular changes induced by the compound in relevant biological systems.
Transcriptomics can be employed to analyze the complete set of RNA transcripts in a cell, revealing how the compound alters gene expression. For instance, by treating lipopolysaccharide (LPS)-stimulated macrophages with the compound and performing RNA sequencing, researchers can identify entire gene networks that are upregulated or downregulated. This could pinpoint specific inflammatory signaling pathways, such as NF-κB or MAPK, that are modulated by the compound.
Proteomics , the large-scale study of proteins, provides complementary information by identifying changes in protein expression and post-translational modifications. nih.gov A comparative proteomic analysis of treated versus untreated inflammatory cell models can reveal the direct protein targets of the compound or downstream effects on protein signaling cascades. nih.gov For example, a study on a different methoxy-containing compound, 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ), used proteomics to identify the downregulation of key metastatic proteins, S100-A4 and RPSA, and a decrease in the activation of the pro-metastatic NF-κB signaling pathway. nih.gov A similar approach for this compound could uncover novel mechanisms of anti-inflammatory activity.
The integration of these omics datasets can provide a comprehensive biological profile, offering new insights into the compound's mechanism, identifying potential biomarkers for its activity, and uncovering unexpected therapeutic applications.
| Omics Technology | Objective | Potential Key Findings for this compound | Example Downstream Analysis |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | To profile changes in gene expression in response to the compound in an inflammatory context (e.g., LPS-stimulated THP-1 macrophages). | - Downregulation of pro-inflammatory cytokine genes (e.g., TNF, IL6, IL1B).
| Pathway Analysis (KEGG, GO), Transcription Factor Binding Site Analysis. |
| Proteomics (LC-MS/MS) | To identify and quantify changes in the cellular proteome following compound treatment. | - Decreased expression of inflammatory enzymes (e.g., COX-2, iNOS).
| Protein-Protein Interaction (PPI) Network Analysis, Post-Translational Modification (PTM) Mapping. |
Development of Advanced In Vitro Models for Activity Assessment
Traditional two-dimensional (2D) cell cultures have been foundational in drug discovery but often fail to replicate the complex architecture and microenvironment of human tissues, contributing to the high attrition rate of drug candidates in clinical trials. nih.govfrontiersin.org The development of advanced three-dimensional (3D) in vitro models, including spheroids, organoids, and organ-on-a-chip (OoC) systems, offers a more physiologically relevant context for assessing the activity of compounds like this compound. mdpi.comnih.gov
3D Spheroid and Organoid Models can be generated from one or more cell types to better mimic the cell-cell and cell-matrix interactions of a specific tissue. frontiersin.org For instance, an intestinal organoid model could be used to study the compound's effect on inflammatory bowel disease (IBD) pathology, assessing its ability to restore epithelial barrier function and reduce inflammatory mediator release in a complex, multi-cellular environment. reprocell.com
Organ-on-a-Chip (OoC) technology represents a significant leap forward, integrating microfluidic channels to recapitulate the dynamic mechanical and chemical environment of living organs. mdpi.comthno.org An "inflammation-on-a-chip" model could be developed by co-culturing endothelial cells, immune cells, and tissue-specific cells, allowing researchers to study the compound's effect on immune cell trafficking, cytokine gradients, and tissue damage under fluid flow conditions that mimic blood circulation. dynamic42.com Such models provide superior predictive accuracy for assessing drug efficacy and are critical for refining compound selection before moving to more complex studies. thno.orgdynamic42.com
| Model Type | Description | Application for this compound | Advantages over 2D Culture |
|---|---|---|---|
| 2D Monolayer Culture | Cells grown on a flat, plastic surface (e.g., macrophages, synoviocytes). | Initial high-throughput screening for inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6). | Cost-effective, high-throughput, simple to implement. |
| 3D Spheroids/Organoids | Self-assembled 3D aggregates of one or more cell types, creating tissue-like structures. frontiersin.org | Testing efficacy in a more complex tissue context, such as an intestinal organoid model of IBD or a synovial fibroblast spheroid for rheumatoid arthritis. reprocell.com | More accurate representation of cell-cell interactions, tissue architecture, and diffusion gradients. nih.gov |
| Organ-on-a-Chip (OoC) | Microfluidic devices containing living cells in continuously perfused micro-chambers to simulate organ-level physiology. mdpi.com | Modeling dynamic inflammatory processes, such as immune cell extravasation in a "vessel-on-a-chip" or assessing gut barrier integrity and inflammation in a "gut-on-a-chip". thno.org | Includes physiological mechanical forces (e.g., shear stress), allows for multi-organ interaction studies, and provides higher predictive validity for human responses. thno.orgdynamic42.com |
Opportunities for Scaffold Exploration based on this compound
The chemical structure of this compound serves as a promising starting point for further medicinal chemistry efforts. The core "phenylamino-thiophen-2-yl-acetic acid" can be considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov Scaffold exploration, including the strategy of scaffold hopping, can be used to generate novel analogues with potentially improved potency, selectivity, and pharmacokinetic properties. nih.gov
Scaffold hopping involves replacing a central core structure with a chemically distinct but functionally equivalent moiety. nih.gov For the parent compound, this could involve:
Heterocycle Replacement: The thiophene (B33073) ring could be replaced with other five- or six-membered heterocycles (e.g., furan, thiazole, pyridine) to explore different interactions with the target protein and modify physicochemical properties.
Amino Linker Modification: The secondary amine linker is crucial for the spatial arrangement of the aromatic rings. Modifications here could alter the conformational flexibility of the molecule.
Aromatic Ring Substitution: The 2-methoxy substituent on the phenyl ring can be altered or moved to other positions to probe its role in target engagement and metabolism. Replacing the phenyl ring entirely with another aromatic or heteroaromatic system is also a viable strategy.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the rational design of these new scaffolds, prioritizing compounds with the highest likelihood of success for synthesis and biological evaluation. nih.govrsc.org
| Scaffold Modification Strategy | Rationale | Potential New Compound Class | Desired Outcome |
|---|---|---|---|
| Replace Thiophene Ring | To alter electronic properties, improve metabolic stability, and explore new binding interactions. | (Phenylamino)-furan -2-yl-acetic acids (Phenylamino)-thiazole -2-yl-acetic acids | Enhanced potency, novel intellectual property. |
| Modify Phenyl Ring Substitution | To optimize hydrogen bonding, van der Waals interactions, and solubility. To block metabolic hotspots. | (3,4-Dichloro-phenylamino )-thiophen-2-yl-acetic acids (4-Trifluoromethyl-phenylamino )-thiophen-2-yl-acetic acids | Improved target selectivity, better pharmacokinetic profile. |
| Bioisosteric Replacement of Carboxylic Acid | To improve cell permeability, oral bioavailability, and reduce potential for metabolic conjugation. | (2-Methoxy-phenylamino)-thiophen-2-yl-tetrazoles (2-Methoxy-phenylamino)-thiophen-2-yl-acylsulfonamides | Increased bioavailability and metabolic stability. |
| Ring Closure/Fusion | To create a more rigid, conformationally constrained analogue to enhance binding affinity. | Thieno[2,3-b]quinoline carboxylic acids | Higher potency and selectivity. |
Future Challenges and Collaborative Research Prospects in the Field
Despite the promise of this compound and its potential derivatives, several challenges must be addressed on the path to clinical application. A primary hurdle in anti-inflammatory drug development is the translational gap between preclinical models and human clinical outcomes. nih.govresearchgate.net Overcoming this requires not only the use of advanced in vitro models as discussed, but also a deep understanding of the compound's specific molecular target and its role in human disease pathology.
Future Challenges:
Target Identification and Validation: The precise molecular target(s) of this compound remain to be definitively identified. Techniques like thermal proteome profiling or chemical proteomics will be crucial for this effort.
Selectivity Profiling: Ensuring the compound is selective for its intended target over other related proteins (e.g., different kinase isoforms, COX-1 vs. COX-2) is critical to minimizing off-target effects. nih.gov
Predictive Biomarkers: Identifying biomarkers that correlate with the compound's activity in vitro and in vivo will be essential for patient stratification and monitoring therapeutic response in future clinical trials.
Drug-like Properties: Optimizing the compound's ADME (absorption, distribution, metabolism, and excretion) properties is a significant challenge that requires extensive medicinal chemistry and preclinical testing. nih.gov
Addressing these challenges effectively necessitates a collaborative research model. Partnerships between academic institutions, with their expertise in basic biology and novel technologies, and pharmaceutical companies, with their experience in drug development, manufacturing, and clinical trials, are paramount. pharmtech.com Furthermore, collaborations with computational scientists can accelerate the design-synthesize-test cycle, while consortia focused on specific inflammatory diseases can provide valuable patient data and clinical insights to guide the research. Such integrated, multi-disciplinary efforts will be the key to unlocking the full therapeutic potential of this and other novel anti-inflammatory agents.
Q & A
Q. What are the recommended synthetic routes for (2-Methoxy-phenylamino)-thiophen-2-yl-acetic acid, and what intermediates are critical for its preparation?
- Methodological Answer : Synthesis typically involves coupling a thiophene-2-acetic acid derivative with a 2-methoxyaniline moiety. Key steps include:
- Friedel-Crafts acylation to introduce the thiophene-acetic acid backbone, followed by amide bond formation with 2-methoxyaniline .
- Intermediate isolation (e.g., 2-methoxyphenylacetic acid) via esterification and hydrolysis, as described for structurally related compounds .
- Reaction optimization using anhydrous conditions (e.g., DMF as solvent, carbodiimide coupling agents) to enhance yield .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- FT-IR for functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, N-H bend ~1550 cm⁻¹) .
- Single-crystal X-ray diffraction (via SHELX programs) for absolute configuration determination .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) to calculate:
- HOMO-LUMO gaps for reactivity insights .
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Software: Gaussian or ORCA with a 6-31G(d,p) basis set. Validate results against experimental UV-Vis spectra .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, thiophene substitution) and test against targets (e.g., kinases, GPCRs) .
- Mechanistic Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., IC₅₀ determination) to clarify target specificity .
- Meta-analysis : Cross-reference PubChem bioactivity data (e.g., AID 1259384) and replicate key experiments under standardized conditions .
Q. What strategies are effective for analyzing polymorphism or solvate formation in this compound?
- Methodological Answer :
- Thermal Analysis : DSC/TGA to detect polymorphic transitions (e.g., melting point variations >5°C indicate polymorphism) .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to identify crystalline forms .
- Solvent Screening : Recrystallize from 10+ solvents (e.g., ethanol, DMSO) and characterize hydrates/solvates via Karl Fischer titration .
Q. How can researchers model the compound’s interaction with biological membranes or drug delivery systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS with a lipid bilayer (e.g., POPC) to study permeability and localization .
- Lipophilicity Profiling : Measure logP via shake-flask method (octanol/water) or HPLC-derived logD at physiological pH .
- Drug Carrier Compatibility : Test encapsulation efficiency in PEG-PLGA nanoparticles (DLS for size, dialysis for release kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
